molecular formula C14H23NO3 B6804093 N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide

N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide

Cat. No.: B6804093
M. Wt: 253.34 g/mol
InChI Key: MFTSEBYDFTUHTD-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropan-2-yl group, and a 3-oxocyclobutane-1-carboxamide moiety

Properties

IUPAC Name

N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-9-12(6-10-4-2-1-3-5-10)15-14(18)11-7-13(17)8-11/h10-12,16H,1-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTSEBYDFTUHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)NC(=O)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane.

    Introduction of the hydroxypropan-2-yl group: This step involves the reaction of cyclohexane with an appropriate reagent, such as epichlorohydrin, under basic conditions to form the hydroxypropan-2-yl group.

    Formation of the 3-oxocyclobutane-1-carboxamide moiety: This can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone, followed by amide formation using an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 3-oxocyclobutane-1-carboxamide moiety can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
  • 2-[(1-Cyclohexyl-3-hydroxypropan-2-yl)amino]pyrimidine-5-carboxylic acid

Uniqueness

N-(1-cyclohexyl-3-hydroxypropan-2-yl)-3-oxocyclobutane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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